molecular formula C15H21NO2 B7584804 1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one

1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one

Cat. No. B7584804
M. Wt: 247.33 g/mol
InChI Key: HXBZYRWWBWUWBJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is also known by the name of "α-PHP" and is a derivative of pyrovalerone. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.

Mechanism of Action

The mechanism of action of 1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one involves its interaction with the monoamine transporters, which are responsible for the reuptake of neurotransmitters in the brain. The compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their extracellular concentrations. This effect is thought to be responsible for the stimulant and euphoric effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one include increased heart rate, blood pressure, and body temperature. The compound also produces a feeling of euphoria and increased energy. However, prolonged use of the compound can lead to addiction, psychosis, and other adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one in lab experiments include its high potency and selectivity for the monoamine transporters. The compound can be used to study the mechanisms of action of other drugs that act on the central nervous system. However, the limitations of using the compound include its potential for abuse and addiction, which can make it difficult to control in a laboratory setting.

Future Directions

There are several future directions for the study of 1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one. One possible direction is the development of new therapeutic agents based on the chemical structure of the compound. Another direction is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, the compound could be used as a research tool to study the mechanisms of action of other drugs that act on the central nervous system.

Synthesis Methods

The synthesis of 1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one involves the reaction of pyrrolidine, 3-methyl-3-phenylbutanone, and hydroxide in the presence of a solvent. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The synthesis method has been optimized to improve the purity and quality of the compound.

Scientific Research Applications

1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one has been studied extensively for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and addiction. The compound has also been studied for its potential as a painkiller.
In neuroscience, 1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one has been used as a research tool to study the mechanisms of action of other drugs that act on the central nervous system. The compound has been shown to modulate the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a critical role in the regulation of mood, cognition, and behavior.
In forensic science, 1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one has been used as a marker for the detection of synthetic cathinones in biological samples. The compound has been shown to be a reliable indicator of recent use of synthetic cathinones and can be used to confirm the presence of these drugs in forensic investigations.

properties

IUPAC Name

1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,12-6-4-3-5-7-12)10-14(18)16-9-8-13(17)11-16/h3-7,13,17H,8-11H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBZYRWWBWUWBJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC(=O)N1CC[C@@H](C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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